methyl [(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-ethoxy-1H-1,3-benzodiazole-2-thiol with methyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Chemical Reactions Analysis
Methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate can be compared with other benzimidazole derivatives such as:
Ethyl 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate: Similar in structure but with a methyl group instead of an ethoxy group.
Methyl 2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate: Contains a methoxy group instead of an ethoxy group.
Benzimidazole: The parent compound, which lacks the ester and sulfanyl groups
These comparisons highlight the unique structural features of methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-8-4-5-9-10(6-8)14-12(13-9)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3,(H,13,14) |
InChI Key |
WUKUIPVXKJHVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC |
Origin of Product |
United States |
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